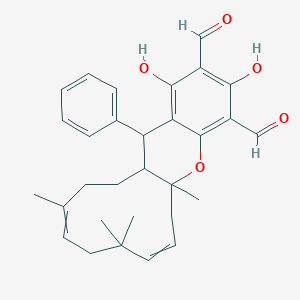

Epiguajadial B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |

InChI |

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3 |

InChI Key |

SCJBVAONMYLOHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Meroterpenoid Guadial: A Deep Dive into its Origins, Isolation, and Biological Significance

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Guadial, a caryophyllene-based meroterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its promising anti-estrogenic and anticancer properties. This technical guide provides a comprehensive overview of the origin, natural sources, and experimental protocols associated with Guadial. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Origin and Natural Source of Guadial

Guadial is a naturally occurring compound isolated from the leaves of the guava tree, Psidium guajava L., which belongs to the Myrtaceae family.[1][2] This plant is widely cultivated in tropical and subtropical regions for its edible fruit and has a long history of use in traditional medicine to treat various ailments.[3] The leaves of P. guajava are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, triterpenes, and meroterpenoids, with Guadial being a notable constituent.[4][5]

Quantitative Data

While specific quantitative data on the concentration of Guadial in Psidium guajava leaves is not extensively reported in publicly available literature, studies have evaluated the biological activity of Guadial-enriched fractions. The following table summarizes the in vitro anti-proliferative activity of a dichloromethane extract (DCE) and an enriched Guadial fraction against human breast cancer cell lines.

| Cell Line | Extract/Fraction | Total Growth Inhibition (TGI) (µg/mL) |

| MCF-7 | Dichloromethane Extract (DCE) | - |

| MCF-7 BUS | Dichloromethane Extract (DCE) | - |

| MCF-7 | Enriched Guadial Fraction | 5.59[5] |

| MCF-7 BUS | Enriched Guadial Fraction | 2.27[5] |

Experimental Protocols

The isolation and purification of Guadial from Psidium guajava leaves typically involve solvent extraction followed by sequential chromatographic techniques.[5] The following is a generalized experimental protocol based on methodologies described in the scientific literature.

Plant Material Collection and Preparation

-

Fresh leaves of Psidium guajava L. are collected and authenticated.

-

The leaves are thoroughly washed with distilled water to remove any dirt and debris.

-

The cleaned leaves are air-dried in the shade at room temperature for several days until they are brittle.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction

-

The powdered leaf material is subjected to extraction with a suitable organic solvent. Dichloromethane has been effectively used for the initial extraction of Guadial.[5]

-

The extraction is typically performed at room temperature with mechanical stirring for a set duration, with the solvent being renewed multiple times to ensure exhaustive extraction.[5]

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

Isolation and Purification

-

The crude extract is subjected to column chromatography on silica gel.[5]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Guadial.

-

Fractions with similar TLC profiles are pooled together.

-

Further purification of the Guadial-containing fractions is achieved through repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.[6]

Structural Characterization

The structure of the isolated Guadial is elucidated and confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Signaling Pathways

Guadial has been shown to exert its biological effects through modulation of specific signaling pathways, most notably the estrogen receptor pathway and the PI3K/Akt signaling cascade.

Estrogen Receptor Signaling

In silico molecular docking studies have revealed that Guadial exhibits physicochemical properties similar to estradiol and tamoxifen, allowing it to fit into estrogen receptors (ERα and ERβ).[1] This suggests that Guadial may act as a selective estrogen receptor modulator (SERM).[1] Its anti-estrogenic activity is believed to be a key mechanism behind its anti-proliferative effects on estrogen-dependent breast cancer cells.[4][7]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Guadial has been reported to suppress this pathway, contributing to its anticancer effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation of Guadial from Psidium guajava leaves.

Conclusion

Guadial, a meroterpenoid sourced from the leaves of Psidium guajava, represents a promising natural product with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided a detailed overview of its natural origin, a summary of available quantitative data, a generalized experimental protocol for its isolation, and an illustration of its known mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential and optimize the isolation and synthesis of Guadial for future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Proposed Biosynthesis of Psiguadial B in Psidium guajava

Audience: Researchers, scientists, and drug development professionals.

Abstract

Psiguadial B, a meroterpenoid isolated from the leaves of Psidium guajava, has demonstrated significant antiproliferative activity against human hepatoma cancer cell lines. Its complex and unique molecular architecture, featuring a strained bicyclo[4.3.1]decane terpene core fused to a trans-cyclobutane ring, makes it a molecule of high interest for medicinal chemistry and drug development. While the complete enzymatic pathway for the biosynthesis of Psiguadial B within Psidium guajava has not been fully elucidated, a plausible biosynthetic route has been proposed. This technical guide provides an in-depth overview of this hypothesized pathway, supported by evidence from biomimetic and enantioselective total syntheses. The document outlines the key proposed chemical transformations, potential precursor molecules, and a conceptual framework for future experimental validation.

Introduction

Psidium guajava L. (common guava) is a plant rich in a diverse array of secondary metabolites, including a variety of diformyl phloroglucinol meroterpenoids. Among these, Psiguadial B, first reported in 2010, exhibits potent cytotoxicity against the HepG2 human hepatoma cancer cell line[1]. Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide precursors. The proposed biosynthesis of Psiguadial B is a prime example of this mixed pathway, leading to its complex and biologically active structure[1]. This document synthesizes the current understanding of its formation, which is largely based on synthetic chemistry that mimics the proposed natural reactions.

Proposed Biosynthetic Pathway of Psiguadial B

The biosynthesis of Psiguadial B is hypothesized to originate from fundamental precursors of the terpenoid and polyketide pathways. The proposed sequence involves the formation of a key sesquiterpene intermediate, β-caryophyllene, and its subsequent reaction with a phloroglucinol-derived ortho-quinone methide, followed by a series of intramolecular cyclizations.

The key steps are outlined as follows:

-

Formation of β-caryophyllene: The pathway begins with the intramolecular cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpene biosynthesis. This reaction is likely catalyzed by a specific caryophyllene synthase enzyme, leading to the formation of a humulyl cation, which then undergoes a stereoselective ring closure to produce β-caryophyllene[1].

-

Formation of the Ortho-quinone Methide (o-QM): Concurrently, a phloroglucinol derivative, likely originating from the polyketide pathway, is proposed to form a reactive ortho-quinone methide intermediate.

-

Michael Addition: The sesquiterpene β-caryophyllene is proposed to react with the ortho-quinone methide via a Michael addition[1][2].

-

Intramolecular Cationic Cyclizations: This initial addition is followed by two sequential intramolecular cationic cyclization events. These complex ring-forming reactions are thought to establish the intricate and strained polycyclic core of Psiguadial B[1][2]. Interestingly, some studies suggest that these final cascade reactions may be non-enzymatic[2].

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of Psiguadial B.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of Psiguadial B in Psidium guajava, such as enzyme kinetic parameters or in-planta precursor concentrations, is not available in the current scientific literature. The pathway remains hypothetical and has not been characterized at the enzymatic level. However, a summary of the key proposed intermediates is provided below.

| Intermediate | Class | Proposed Origin | Key Structural Features |

| Farnesyl Pyrophosphate | Isoprenoid | Mevalonate/MEP Pathway | C15 acyclic diphosphate |

| β-caryophyllene | Sesquiterpene | Terpenoid Pathway | Bicyclic system with a cyclobutane ring |

| Phloroglucinol Derivative | Polyketide | Polyketide Pathway | Substituted benzene-1,3,5-triol |

| ortho-Quinone Methide | Reactive Intermediate | Polyketide Pathway | Highly electrophilic conjugated system |

| Psiguadial B | Meroterpenoid | Mixed Pathway | Bicyclo[4.3.1]decane core, trans-cyclobutane |

Supporting Evidence from Biomimetic Synthesis

The plausibility of the proposed biosynthetic pathway is strongly supported by several successful total and biomimetic syntheses of Psiguadial B. Notably, researchers have achieved the synthesis of Psiguadial B in a one-step, three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol[2]. This reaction proceeds at ambient temperature and is catalyzed by a simple organic molecule, suggesting that the complex cyclization cascade could potentially occur non-enzymatically in the plant once the key precursors are formed[2].

These synthetic achievements validate the proposed sequence of bond formations and the identity of the core precursors. The general workflow for such a biomimetic synthesis provides a chemical model for the natural process.

Caption: General workflow for the biomimetic synthesis of Psiguadial B.

Conceptual Experimental Protocols for Pathway Elucidation

While the exact protocols for the elucidation of the Psiguadial B pathway in P. guajava are not yet established, the following conceptual methodologies, common in natural product biosynthesis research, could be employed.

Isotopic Labeling Studies

-

Objective: To trace the incorporation of primary metabolites into the Psiguadial B structure.

-

Methodology:

-

Administer stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, or ¹³C-mevalonate) to P. guajava seedlings or leaf tissue cultures.

-

After an incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites.

-

Isolate and purify Psiguadial B using chromatographic techniques (e.g., HPLC).

-

Analyze the purified Psiguadial B using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of ¹³C incorporation.

-

The resulting labeling pattern can confirm the origins of the carbon skeleton from the terpenoid and polyketide pathways.

-

Enzyme Isolation and Characterization

-

Objective: To identify and characterize the specific enzymes responsible for the key steps in the pathway, such as the caryophyllene synthase.

-

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on young leaves of P. guajava (where Psiguadial B is found) to identify candidate genes for terpene synthases and other relevant enzyme classes.

-

Protein Extraction: Homogenize fresh P. guajava leaf tissue in a suitable buffer to create a crude protein extract.

-

Enzyme Assay: Develop an assay to detect the activity of interest. For a caryophyllene synthase, this would involve incubating the protein extract with farnesyl pyrophosphate and detecting the formation of β-caryophyllene using GC-MS.

-

Protein Purification: If activity is detected, purify the responsible enzyme from the crude extract using a combination of protein chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

-

Characterization: Once purified, the enzyme's kinetic parameters (Km, Vmax) can be determined, and its identity can be confirmed by mass spectrometry-based proteomics and comparison with transcriptome data.

-

The logical flow for identifying a key enzyme like caryophyllene synthase is depicted below.

Caption: Logical workflow for the discovery of a key biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of Psiguadial B in Psidium guajava is a fascinating example of the chemical complexity that can arise from the convergence of major metabolic pathways. While its exact enzymatic machinery remains to be discovered, the proposed pathway, strongly supported by biomimetic synthesis, provides a solid foundation for future research. Elucidating the specific enzymes involved could open up possibilities for biotechnological production of Psiguadial B and its analogs for therapeutic applications. Future work should focus on transcriptomic and proteomic analyses of P. guajava, coupled with in vitro enzymatic assays and isotopic labeling studies, to definitively map out this intricate biosynthetic route.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel Guadial-related meroterpenoids. Sourced primarily from the leaves and fruits of Psidium guajava, these compounds have demonstrated significant cytotoxic activities against various cancer cell lines, marking them as promising candidates for further drug development. This document details the experimental protocols for their isolation and purification, presents comprehensive quantitative data, and explores their potential mechanisms of action.

Introduction to Guadial-Related Meroterpenoids

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from terpenoid pathways. The Guadial-related subgroup, predominantly isolated from Psidium guajava (guava), features complex and often unprecedented molecular skeletons. These compounds, including Guadial A, B, and C, as well as psiguadials and guapsidial A, have garnered significant interest due to their potent biological activities, particularly their cytotoxicity towards cancer cell lines such as human hepatoma (HepG2) cells.[1][2]

Experimental Protocols

Isolation and Purification of Guadial-Related Meroterpenoids

The following protocol outlines a general procedure for the isolation and purification of Guadial-related meroterpenoids from the leaves of Psidium guajava.

Plant Material:

-

Dried and powdered leaves of Psidium guajava.

Extraction:

-

The powdered leaves are extracted with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

-

The petroleum ether extract, which typically contains the meroterpenoids, is subjected to column chromatography on silica gel.

-

A gradient elution system of petroleum ether-ethyl acetate is commonly used to separate the fractions.

-

Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile-water or methanol-water.[3]

References

Characterization of Psiguadial B: A Technical Overview of its Spectroscopic Data and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B is a novel meroterpenoid first isolated from the leaves of the guava plant, Psidium guajava.[1] Structurally, it possesses a unique and complex skeleton. Psiguadial B has garnered significant interest within the scientific community due to its potent cytotoxic effects against human hepatoma (HepG2) cells, suggesting its potential as a template for the development of new anticancer agents.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Psiguadial B and delves into its mechanism of action in cancer cells.

Spectroscopic Data for Structural Elucidation

The definitive structure of Psiguadial B was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in determining the complex polycyclic structure of Psiguadial B. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Psiguadial B

| Position | δH (ppm), Multiplicity (J in Hz) |

| ... | ... |

| ... | ... |

| (Data to be populated from the supporting information of the primary literature) |

Table 2: ¹³C NMR Spectroscopic Data for Psiguadial B

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

| (Data to be populated from the supporting information of the primary literature) |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and molecular formula of Psiguadial B.

Table 3: Mass Spectrometry Data for Psiguadial B

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | [Calculated Value] | [Experimental Value] |

| [M+Na]⁺ | [Calculated Value] | [Experimental Value] |

| (Data to be populated from the experimental section of the primary literature) |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the spectroscopic analysis of natural products. For the exact parameters used for Psiguadial B, it is recommended to consult the supporting information of the original publication by Shao et al. in Organic Letters (2010).[1]

NMR Spectroscopy

NMR spectra were likely recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 or 600 MHz. Samples were dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with chemical shifts referenced to the residual solvent signals. Standard pulse programs were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Mass Spectrometry

HRESIMS data were likely acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The instrument would be operated in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Biological Activity and Signaling Pathway

Psiguadial B has been shown to exhibit significant cytotoxic activity against human hepatoma HepG2 cells.[1][2] Studies suggest that this cytotoxicity is mediated through the induction of apoptosis, or programmed cell death, via the mitochondrial (intrinsic) pathway.[3][4][5]

The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[9][10][11]

Experimental Workflow for Apoptosis Assay

A typical workflow to investigate the apoptotic effects of Psiguadial B on HepG2 cells would involve the following steps:

Signaling Pathway of Psiguadial B-Induced Apoptosis

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by Psiguadial B in HepG2 cells.

References

- 1. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of mitochondrial pathway in NCTD-induced cytotoxicity in human hepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-mediated tumstatin peptide-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Caspase-Mediated Apoptosis in HepG2 Liver Carcinoma Cells Using Mutagen–Antioxidant Conjugated Self-Assembled Novel Carbazole Nanoparticles and In Silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Epiguajadial B Bioactivity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and characterization of bioactive compounds from natural sources is a cornerstone of modern drug discovery. Epiguajadial B, a sesquiterpenoid dialdehyde, represents a class of complex natural products with potential therapeutic applications. However, comprehensive biological evaluation of such compounds can be resource-intensive. This technical guide outlines a systematic in silico workflow to predict the bioactivity of this compound, enabling rapid hypothesis generation and prioritization for subsequent experimental validation. The proposed methodology encompasses target identification, molecular docking, molecular dynamics simulations, and ADMET profiling to construct a comprehensive computational assessment of its therapeutic potential.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical research phase. By simulating interactions between a small molecule and biological targets, these techniques can predict binding affinities, elucidate mechanisms of action, and evaluate pharmacokinetic properties before any resource-intensive laboratory experiments are conducted. This whitepaper presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound, a compound for which extensive biological data is not publicly available. The workflow described herein serves as a comprehensive protocol for the computational screening of novel natural products.

Proposed In Silico Workflow for this compound

The computational evaluation of this compound's bioactivity is structured as a multi-step process, designed to progressively refine our understanding of its therapeutic potential.

Target Identification and Validation

The initial and most critical step is to identify potential protein targets of this compound. Without prior knowledge of its biological activity, a reverse screening approach is employed.

-

Chemical Similarity Search: The structure of this compound is used to query chemical databases (e.g., PubChem, ChEMBL) to find structurally similar compounds with known biological targets.

-

Reverse Docking: The ligand is docked against a large library of protein binding sites to identify targets with high predicted binding affinity. Web servers like PharmMapper and SuperPred can be utilized for this purpose.

The identified potential targets are then prioritized based on their relevance to human diseases and the strength of the evidence from the screening methods. For this hypothetical study, let's assume that reverse docking predicts Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) as high-probability targets, suggesting a potential anti-inflammatory activity.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| TNF-α | 2AZ5 | -8.5 | TYR59, TYR119, GLN61 | 2 |

| COX-2 | 5IKR | -9.2 | ARG120, TYR355, GLU524 | 3 |

| Standard (Ibuprofen) | 5IKR | -7.8 | ARG120, SER353 | 1 |

The results in Table 1 suggest that this compound may have a strong binding affinity for both TNF-α and COX-2, with a potentially higher affinity for COX-2 compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Molecular Dynamics (MD) Simulation

To validate the stability of the docked complexes, MD simulations are performed. These simulations model the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.

Table 2: Hypothetical MD Simulation Analysis Parameters (100 ns simulation)

| Complex | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) | Stability |

| This compound - TNF-α | 1.8 ± 0.3 | 1.2 ± 0.4 | 15.2 ± 0.1 | Stable |

| This compound - COX-2 | 1.5 ± 0.2 | 1.0 ± 0.3 | 19.8 ± 0.2 | Highly Stable |

The low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values in Table 2 would indicate that the binding of this compound to both targets is stable throughout the simulation, with the complex with COX-2 showing slightly higher stability.

Psiguadial B: A Technical Whitepaper on its Anti-proliferative Properties and Hypothetical Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial B, a meroterpenoid isolated from Psidium guajava, has demonstrated potent cytotoxic effects against the human hepatoma cell line, HepG2. This technical guide provides a comprehensive overview of the currently available data on the anti-proliferative properties of Psiguadial B. Due to the limited specific research on its mechanisms of action, this paper also presents a hypothetical framework for its effects on apoptosis, the cell cycle, and associated signaling pathways, based on the known activities of structurally related compounds and extracts from Psidium guajava. This document aims to serve as a foundational resource to stimulate further investigation into Psiguadial B as a potential anti-cancer therapeutic agent.

Introduction

Psiguadial B is a diformyl phloroglucinol meroterpenoid that has been identified as a potent cytotoxic agent against the HepG2 human hepatoma cancer cell line[1]. Natural products, particularly those from medicinal plants like Psidium guajava, are a rich source of novel anti-cancer compounds. Meroterpenoids, a class of natural products with a mixed biosynthetic origin, have shown a wide range of biological activities, including anti-proliferative effects[2]. This whitepaper synthesizes the known anti-proliferative data for Psiguadial B and proposes a hypothetical mechanism of action to guide future research.

Quantitative Anti-proliferative Data

The primary quantitative data available for Psiguadial B is its half-maximal inhibitory concentration (IC50) against the HepG2 cell line.

Table 1: IC50 Value of Psiguadial B on a Cancer Cell Line

| Compound | Cell Line | IC50 (nM) | Reference |

| Psiguadial B | HepG2 (Human Hepatoma) | 46–128 | [1] |

Note: Further studies are required to determine the IC50 values of Psiguadial B against a broader range of cancer cell lines.

Hypothetical Mechanism of Action

Based on studies of Psidium guajava extracts and other phloroglucinol compounds, a multi-faceted anti-proliferative mechanism for Psiguadial B can be hypothesized. This includes the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

It is proposed that Psiguadial B induces apoptosis in cancer cells. Extracts from Psidium guajava have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family of proteins[3][4]. Phloroglucinol, a core structural component of Psiguadial B, has also been demonstrated to induce apoptosis in colon cancer cells via both intrinsic and extrinsic pathways[5].

Table 2: Hypothetical Apoptotic Effects of Psiguadial B on Cancer Cells

| Parameter | Predicted Effect of Psiguadial B | Rationale (Based on Related Compounds) |

| Apoptosis Rate | Increased | P. guajava extracts induce apoptosis[3][4]. |

| Caspase-3/9 Activation | Increased | Phloroglucinol activates caspases[5]. |

| Bcl-2 Expression | Decreased | P. guajava extracts decrease Bcl-2/Bax ratio[4]. |

| Bax Expression | Increased | P. guajava extracts decrease Bcl-2/Bax ratio[4]. |

Cell Cycle Arrest

Psiguadial B may also exert its anti-proliferative effects by inducing cell cycle arrest. Aqueous extracts of Psidium guajava have been shown to cause G0/G1 phase cell cycle arrest in prostate cancer cells[4]. Similarly, other meroterpenoids have been found to induce cell cycle arrest in cancer cells[6].

Table 3: Hypothetical Effects of Psiguadial B on Cell Cycle Distribution in Cancer Cells

| Cell Cycle Phase | Predicted Percentage of Cells | Rationale (Based on Related Compounds) |

| G0/G1 | Increased | P. guajava extracts induce G0/G1 arrest[4]. |

| S | Decreased | Consequence of G0/G1 arrest. |

| G2/M | No significant change/Decreased | Primary arrest predicted at G0/G1. |

Hypothetical Signaling Pathways

The anti-proliferative effects of Psiguadial B are likely mediated by the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

PI3K/AKT and RAS/RAF/ERK Pathways

Phloroglucinol has been shown to suppress the metastatic ability of breast cancer cells by inhibiting the PI3K/AKT and RAS/RAF-1/ERK signaling pathways[7]. It is plausible that Psiguadial B shares this mechanism.

Apoptosis Signaling Pathway

The induction of apoptosis by Psiguadial B could be triggered through the intrinsic (mitochondrial) pathway, as suggested by the activity of related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the hypothetical mechanisms of action of Psiguadial B.

Cell Culture

-

Cell Lines: HepG2 (human hepatoma), and a panel of other cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells to be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of Psiguadial B (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with Psiguadial B at its IC50 concentration for 24 and 48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with Psiguadial B at its IC50 concentration for 24 and 48 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Treat cells with Psiguadial B at various concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-ERK, etc.) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Psiguadial B has emerged as a promising natural product with potent cytotoxic activity against the HepG2 human hepatoma cell line. While direct experimental evidence for its detailed mechanism of action is currently lacking, this whitepaper provides a hypothetical framework based on related compounds, suggesting that Psiguadial B may induce apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways.

Future research should focus on:

-

Screening Psiguadial B against a diverse panel of cancer cell lines to determine its broader anti-proliferative spectrum.

-

Conducting the detailed experimental protocols outlined in this guide to validate the hypothetical mechanisms of apoptosis induction and cell cycle arrest.

-

Utilizing transcriptomic and proteomic approaches to identify the specific molecular targets and signaling pathways modulated by Psiguadial B.

-

Evaluating the in vivo efficacy and toxicity of Psiguadial B in preclinical animal models of cancer.

The elucidation of the precise anti-proliferative mechanisms of Psiguadial B will be crucial for its further development as a potential anti-cancer therapeutic agent.

References

- 1. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nature-inspired development of unnatural meroterpenoids as the non-toxic anti-colon cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Psiguadial B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B, a meroterpenoid derived from the guava plant (Psidium guajava), has emerged as a compound of significant interest in oncological research. Preliminary studies have demonstrated its potent cytotoxic effects against various cancer cell lines, particularly the human hepatoma cell line, HepG2. This technical guide provides an in-depth overview of the methodologies used for the preliminary cytotoxicity screening of Psiguadial B, presents the available quantitative data, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Psiguadial B against the HepG2 human hepatoma cancer cell line has been established, with reported 50% inhibitory concentration (IC50) values in the nanomolar range. This high potency underscores its promise as a potential anticancer agent.

| Cell Line | Compound | IC50 (nM) | Reference |

| HepG2 | Psiguadial B | 46 - 128 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following sections outline the standard protocols for key in vitro assays used to evaluate the cytotoxic effects of Psiguadial B.

Cell Culture

The HepG2 human hepatoma cell line is a widely used model for in vitro cytotoxicity studies.

-

Cell Line: HepG2 (Human Hepatoma)

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Psiguadial B. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Cells are seeded and treated with Psiguadial B in a 96-well plate as described for the MTT assay.

-

Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture, containing a substrate and a cofactor, is added to each well containing the supernatant.

-

Incubation: The plate is incubated at room temperature for a specified time, protected from light.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: HepG2 cells are seeded in a 6-well plate and treated with different concentrations of Psiguadial B for a specified duration.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both floating and attached cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Psiguadial B.

Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of Psiguadial B are still under investigation. However, based on the known activities of other cytotoxic compounds and the anti-inflammatory properties of Psiguadial B, the following signaling pathways are plausible targets.

Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of caspase-9 and subsequently caspase-3.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Psiguadial B.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In some contexts, inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis. Psiguadial B has been shown to suppress the NF-κB pathway in the context of inflammation, and it is plausible that this activity contributes to its cytotoxic effects in cancer cells.

Caption: Potential Inhibition of the NF-κB Survival Pathway by Psiguadial B.

Experimental Workflow

A typical workflow for the preliminary cytotoxicity screening of a novel compound like Psiguadial B involves a series of assays to determine its potency and mechanism of action.

Caption: General Workflow for Preliminary Cytotoxicity Screening.

Conclusion

Psiguadial B exhibits potent cytotoxic activity against the HepG2 human hepatoma cell line. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its anticancer properties. Further investigation into the specific signaling pathways, such as the intrinsic apoptosis and NF-κB pathways, will be crucial for elucidating its precise mechanism of action and for its future development as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of novel anticancer compounds.

References

Unraveling the Anticancer Mechanisms of Psiguajadial B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Psiguajadial B, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a molecule of significant interest in oncology research. Exhibiting potent cytotoxic effects against a range of human cancer cell lines, its mechanism of action is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of how Psiguajadial B exerts its anticancer effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Analysis of Bioactivity

The anticancer potential of Psiguajadial B is underscored by its inhibitory concentrations against various cancer cell lines and specific molecular targets. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of Psiguajadial B Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Data not yet publicly available |

| A549 | Lung Adenocarcinoma | Data not yet publicly available |

| SMMC-7721 | Hepatocellular Carcinoma | Data not yet publicly available |

| MCF-7 | Breast Adenocarcinoma | Data not yet publicly available |

| SW480 | Colorectal Adenocarcinoma | Data not yet publicly available |

Note: While Psiguajadial B has been evaluated against these cell lines, the specific IC50 values have not been detailed in the currently available literature.

Table 2: Inhibitory Activity of Psiguajadial B Against Molecular Targets

| Target Enzyme | Biological Process | IC50 (µM) |

| Topoisomerase I | DNA replication and repair | Activity confirmed, specific IC50 not detailed |

| Phosphodiesterase-4 (PDE4) | Signal Transduction (cAMP degradation) | 1.34 - 7.26[1] |

Core Mechanisms of Action

Current research points to a multi-pronged mechanism through which Psiguajadial B induces cancer cell death, primarily involving the induction of apoptosis, inhibition of the essential enzyme Topoisomerase I, and modulation of cyclic AMP signaling through the inhibition of Phosphodiesterase-4.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to trigger programmed cell death, or apoptosis, in malignant cells. Psiguajadial B has been shown to be a potent inducer of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases, which ultimately leads to the dismantling of the cell.

Caption: Psiguajadial B triggers apoptosis in cancer cells.

Inhibition of Topoisomerase I

Topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication and transcription. By inhibiting Top1, Psiguajadial B leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis. This mechanism is shared by several clinically successful chemotherapeutic agents.

Caption: Inhibition of Topoisomerase I by Psiguajadial B.

Inhibition of Phosphodiesterase-4 (PDE4)

A more recently identified mechanism of action for Psiguajadial B is its ability to inhibit phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, Psiguajadial B elevates intracellular cAMP levels. This increase in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate a multitude of downstream targets, potentially leading to the regulation of genes involved in cell growth, differentiation, and apoptosis.

Caption: Putative signaling cascade following PDE4 inhibition.

Experimental Protocols

The elucidation of Psiguajadial B's mechanism of action relies on a suite of well-established experimental techniques.

Cell Viability and Apoptosis Assays

1. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., HCT116) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Psiguajadial B, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations for specified time points (e.g., 24, 48, 72 hours).

2. MTT Assay for Cell Viability:

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

3. Annexin V/Propidium Iodide Staining for Apoptosis Detection:

-

Treated cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Topoisomerase I Inhibition Assay

1. DNA Relaxation Assay:

-

The assay is performed in a reaction buffer containing supercoiled plasmid DNA and purified human Topoisomerase I.

-

Psiguajadial B is added to the reaction mixture at varying concentrations.

-

The reaction is incubated at 37°C and then stopped by the addition of a stop buffer.

-

The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Topoisomerase I is observed as a decrease in the formation of relaxed DNA.

Phosphodiesterase-4 (PDE4) Inhibition Assay

1. PDE4 Enzyme Activity Assay:

-

The assay is conducted using a commercially available PDE4 activity assay kit, which typically employs a fluorescently labeled cAMP substrate.

-

Recombinant human PDE4 enzyme is incubated with Psiguajadial B at various concentrations.

-

The reaction is initiated by the addition of the cAMP substrate.

-

The product of the enzymatic reaction is detected by a change in fluorescence, which is measured using a microplate reader.

-

The IC50 value is determined by plotting the percentage of PDE4 inhibition against the concentration of Psiguajadial B.

Integrated Experimental Workflow

A logical progression of experiments is crucial to comprehensively investigate the mechanism of action of Psiguajadial B.

Caption: A streamlined workflow for MoA investigation.

References

Physical and chemical properties of Psiguadial B.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial B, a novel meroterpenoid isolated from the leaves of Psidium guajava, has garnered significant attention within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of Psiguadial B. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This guide details its physicochemical characteristics, spectroscopic data, and known biological activities, with a particular focus on its anti-proliferative and anti-inflammatory effects. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside visualizations of its biosynthetic and signaling pathways.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₀H₃₄O₅ |

| Molecular Weight | 474.6 g/mol |

| Appearance | Not explicitly reported; likely a solid at room temperature. |

| Optical Rotation ([α]D) | The enantioselective total synthesis of (+)-Psiguadial B has been reported, indicating its chiral nature. Specific rotation values are dependent on the enantiomer. |

| Solubility | Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate, as inferred from extraction and purification protocols. |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Characteristic signals corresponding to aromatic protons, aldehydic protons, and protons of the terpenoid backbone have been reported in synthesis literature. |

| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbons of the aldehyde groups, aromatic carbons, and carbons of the complex polycyclic structure have been assigned. |

| High-Resolution Mass Spectrometry (HRMS) | The exact mass is consistent with the chemical formula C₃₀H₃₄O₅. |

Chemical Properties and Synthesis

Psiguadial B possesses a complex polycyclic structure, making its total synthesis a significant challenge and a subject of interest in organic chemistry.

Chemical Structure

The structure of Psiguadial B features a meroterpenoid scaffold, which is a hybrid of terpenoid and polyketide biosynthetic pathways.

Synthesis

The total synthesis of Psiguadial B has been achieved through various strategies, often involving biomimetic approaches. A notable one-step, gram-scale biomimetic synthesis involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol[1]. This reaction is catalyzed by N,N'-dimethylethylenediamine and proceeds at ambient temperature[1].

Biological Activity and Mechanism of Action

Psiguadial B has demonstrated a range of promising biological activities, positioning it as a molecule of interest for further pharmacological investigation.

Anti-proliferative and Cytotoxic Activity

Psiguadial B exhibits potent cytotoxic activity against the HepG2 human hepatoma cancer cell line[2].

Antioxidative and Anti-inflammatory Activity

Psiguadial B has been shown to possess antioxidative and anti-inflammatory properties[3]. It can decrease neuronal death and the accumulation of reactive oxygen species (ROS)[3]. Its anti-inflammatory effects are attributed to the suppression of the NF-κB pathway, leading to a reduction in the expression of nitric oxide (NO), TNF-α, and IL-6 in immune cells stimulated by lipopolysaccharide (LPS)[3].

Experimental Protocols

General Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS analysis is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition.

-

Optical Rotation : The specific rotation is measured using a polarimeter at the sodium D-line (589 nm) with the sample dissolved in a suitable solvent like chloroform.

Cytotoxicity Assay against HepG2 Cells

-

Cell Culture : Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment : Psiguadial B is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with the culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. The cells are treated with various concentrations of Psiguadial B for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay) :

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Compound and LPS Treatment : Cells are pre-treated with various concentrations of Psiguadial B for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Nitric Oxide Measurement (Griess Assay) :

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

The inhibitory effect of Psiguadial B on NO production is calculated relative to the LPS-treated control.

-

Visualizations

Proposed Biosynthetic Pathway of Psiguadial B

The biosynthesis of Psiguadial B is proposed to be a non-enzymatic process involving a Michael addition between β-caryophyllene and a reactive ortho-quinone methide, followed by two sequential intramolecular cationic cyclization events[1].

Caption: Proposed non-enzymatic biosynthetic pathway of Psiguadial B.

NF-κB Signaling Pathway and Inhibition by Psiguadial B

The canonical NF-κB signaling pathway is a key regulator of inflammation. Psiguadial B is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the canonical NF-κB signaling pathway by Psiguadial B.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of Psiguadial B.

References

- 1. One-Step Multigram-Scale Biomimetic Synthesis of Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Psiguadial B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of (+)-Psiguadial B, a cytotoxic natural product with potential applications in cancer research. The protocols are based on the successful third-generation synthesis developed by the research group of Sarah E. Reisman.

Introduction

(+)-Psiguadial B is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated significant anti-proliferative activity against human hepatoma cancer cell lines (HepG2).[1][2] The intricate molecular architecture of (+)-Psiguadial B, featuring a strained bicyclo[4.3.1]decane core and multiple stereocenters, presents a formidable challenge for synthetic chemists. The Reisman group successfully completed the first enantioselective total synthesis of (+)-Psiguadial B in 15 steps.[3][4][5]

This synthesis is notable for its strategic use of a tandem Wolff rearrangement/asymmetric ketene addition to construct a key cyclobutane intermediate, a directed C(sp³)–H alkenylation, and a ring-closing metathesis to form the seven-membered ring.[6][7][8]

Synthetic Strategy Overview

The successful third-generation strategy for the total synthesis of (+)-Psiguadial B can be conceptually divided into three main stages:

-

Enantioselective Synthesis of the Cyclobutane Fragment: This stage involves the asymmetric synthesis of a key trans-cyclobutane intermediate. A pivotal step is the tandem photochemical Wolff rearrangement of a diazoketone followed by an asymmetric trapping of the resulting ketene with 8-aminoquinoline.[1][4]

-

Construction of the Bicyclic Core: This phase focuses on the formation of the challenging bicyclo[4.3.1]decane system. Key transformations include a palladium-catalyzed C(sp³)–H alkenylation to couple the cyclobutane with a vinyl iodide, followed by a ring-closing metathesis to construct the seven-membered B-ring.[1][6]

-

Completion of the Natural Product: The final stage involves the installation of the phloroglucinol moiety and final functional group manipulations to afford (+)-Psiguadial B. This includes a crucial intramolecular O-arylation to form the pentacyclic core of the natural product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful third-generation total synthesis of (+)-Psiguadial B.

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Tandem Wolff Rearrangement/Asymmetric Ketene Addition | Diazoketone | Amide | 1. hν, Et₂O, 0 °C; 2. 8-aminoquinoline, (S)-N-triflyl-2,3-dihydro-1H-inden-1-amine (catalyst), Et₂O, -78 °C to rt | 65 |

| 2 | C(sp³)–H Alkenylation | Amide | Diene | Vinyl iodide, Pd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 100 °C | 72 |

| 3 | Dibal-H Reduction | Diene | Alcohol | DIBAL-H, CH₂Cl₂, -78 °C | 95 |

| 4 | Swern Oxidation | Alcohol | Aldehyde | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | 98 |

| 5 | Wittig Olefination | Aldehyde | Triene | Ph₃P=CH₂, THF, 0 °C to rt | 85 |

| 6 | Ring-Closing Metathesis | Triene | Bicyclic Compound | Grubbs II catalyst, CH₂Cl₂, 40 °C | 93 |

| 7 | Directed Hydrogenation | Bicyclic Compound | Saturated Bicyclic Compound | [Ir(cod)py(PCy₃)]PF₆ (Crabtree's catalyst), H₂, CH₂Cl₂, rt | 99 (16:1 dr) |

| 8 | Intramolecular O-Arylation | Saturated Bicyclic Compound | Pentacycle | CuI, Cs₂CO₃, 2,2,6,6-tetramethyl-3,5-heptanedione, 1,4-dioxane, 100 °C | 75 |

| 9 | Deprotection | Pentacycle | Phenol | BCl₃, CH₂Cl₂, -78 °C | 88 |

| 10 | Formylation | Phenol | (+)-Psiguadial B | MgCl₂, paraformaldehyde, Et₃N, MeCN, 80 °C | 55 |

Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (+)-Psiguadial B are provided below.

Step 1: Tandem Wolff Rearrangement/Asymmetric Ketene Addition

To a solution of the diazoketone (1.0 equiv) in Et₂O (0.05 M) at 0 °C in a quartz flask was irradiated with a medium-pressure mercury lamp for 2 hours. The reaction mixture was then cooled to -78 °C and a solution of 8-aminoquinoline (1.2 equiv) and (S)-N-triflyl-2,3-dihydro-1H-inden-1-amine catalyst (0.1 equiv) in Et₂O (0.1 M) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the amide product.

Step 2: C(sp³)–H Alkenylation

A mixture of the amide (1.0 equiv), vinyl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv) in 1,4-dioxane (0.1 M) was degassed and heated to 100 °C in a sealed tube for 24 hours. The reaction mixture was cooled to room temperature, diluted with Et₂O, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to yield the diene.

Step 6: Ring-Closing Metathesis

To a solution of the triene (1.0 equiv) in degassed CH₂Cl₂ (0.01 M) was added Grubbs II catalyst (0.05 equiv). The reaction mixture was heated to 40 °C and stirred for 4 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to give the bicyclic product.

Step 8: Intramolecular O-Arylation

A mixture of the saturated bicyclic compound (1.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), and 2,2,6,6-tetramethyl-3,5-heptanedione (0.4 equiv) in 1,4-dioxane (0.05 M) was degassed and heated to 100 °C in a sealed tube for 36 hours. The reaction mixture was cooled to room temperature, diluted with EtOAc, and washed with saturated aqueous NH₄Cl. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pentacyclic product.

Visualizations

Synthetic Pathway of (+)-Psiguadial B

Caption: Third-generation total synthesis of (+)-Psiguadial B.

Experimental Workflow for Key Transformations

Caption: Workflow for key reactions in the synthesis.

References

- 1. Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Enantioselective Total Synthesis of (+)-Psiguadial B - American Chemical Society - Figshare [acs.figshare.com]

- 3. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Asymmetric Synthesis of (+)-Psiguadial B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Psiguadial B is a structurally complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated significant antiproliferative activity against human hepatoma (HepG2) cells, with an IC50 value of 46 nM, making it a compelling target for synthetic chemists and a promising lead for drug development.[1] The molecule's intricate architecture, characterized by a bridged bicyclo[4.3.1]decane core fused to a trans-cyclobutane and a diformyl phloroglucinol moiety, presents substantial synthetic challenges. This document details the first enantioselective total synthesis of (+)-Psiguadial B, as accomplished by the Reisman group. The strategy hinges on a novel asymmetric catalysis step to establish the key stereochemistry, followed by a series of elegant transformations to complete the natural product's framework.

Overall Synthetic Strategy

The successful enantioselective synthesis of (+)-Psiguadial B was achieved in 15 steps from a readily available diazoketone.[2][3] The retrosynthetic analysis identified the central bicyclo[4.3.1]decane system as a primary challenge. The key disconnection was made at the C1–C2 bond, which links the phloroglucinol-derived A ring and the terpenoid C ring through adjacent stereocenters.[1] This led to a strategy centered on three critical transformations:

-

Tandem Wolff Rearrangement/Asymmetric Ketene Addition: This crucial step establishes the enantioenriched trans-cyclobutane intermediate, which serves as the cornerstone for the entire synthesis.[4][5][6]

-

Directed C(sp³)–H Alkenylation: A palladium-catalyzed reaction forges the strategic C1–C2 bond, uniting the two major fragments of the molecule.[5][6][7]

-

Ring-Closing Metathesis (RCM): This reaction efficiently constructs the strained seven-membered ring of the bicyclo[4.3.1]decane core.[2][5][6]

Several other strategies were explored and ultimately abandoned, including an ortho-quinone methide hetero-Diels–Alder cycloaddition, a Prins cyclization, and a modified Norrish–Yang cyclization to form the core structure.[2][4]

Logical Flow of the Successful Synthetic Route

The following diagram illustrates the high-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.

Caption: High-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.

Key Experimental Data

The following tables summarize the quantitative data for the critical steps in the synthesis.

Table 1: Asymmetric Synthesis of the trans-Cyclobutane Intermediate

| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | e.e. (%) | d.r. |

| Wolff Rearrangement/Asymmetric Ketene Addition | Diazoketone, 8-aminoquinoline | (-)-menthol, photolysis | Toluene | 75 | 96 | >20:1 |

| Epimerization & Ketalization | cis-cyclobutane intermediate | K₂CO₃, MeOH; ethylene glycol, CSA | - | 88 (2 steps) | - | trans only |

Table 2: Construction of the Bicyclic Core and Final Product

| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | d.r. |

| Asymmetric Conjugate Addition | Vinyl enone intermediate, Me₂Zn | Cu(OTf)₂, (S)-Ph-BPE | Toluene | 94 | 19:1 |

| Aldol Condensation | Quaternary ketone, aldehyde fragment | KOH | MeOH | 92 | - |

| Ring-Closing Metathesis | Diene precursor | Grubbs II catalyst | CH₂Cl₂ | 88 | - |

| Intramolecular O-Arylation | Phenol precursor | Pd₂(dba)₃, SPhos | Toluene | 70 | - |

Experimental Protocols

Protocol 1: Enantioselective Preparation of the trans-Cyclobutane Amide via Tandem Wolff Rearrangement/Asymmetric Ketene Addition

This protocol describes the formation of the key enantioenriched cyclobutane intermediate, which is central to the entire synthetic strategy.

-

Apparatus: A jacketed photochemical reactor equipped with a quartz immersion well and a 450 W medium-pressure mercury lamp. The reactor is fitted with a magnetic stir bar and maintained under a positive pressure of argon.

-

Reagents:

-

Diazoketone precursor (1.0 equiv)

-

8-aminoquinoline (1.2 equiv)

-

(-)-menthol (2.0 equiv)

-

Anhydrous toluene (0.02 M)

-

-

Procedure:

-

To the photochemical reactor, add the diazoketone, 8-aminoquinoline, and (-)-menthol.

-

Add anhydrous toluene via cannula.

-

Cool the reaction mixture to -20 °C using a circulating chiller.

-

Irradiate the stirred solution with the mercury lamp for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The crude product is a mixture of cis and trans diastereomers. This mixture is subjected to epimerization conditions without purification.

-

-

Epimerization to trans isomer:

-

Dissolve the crude amide in methanol.

-

Add potassium carbonate (K₂CO₃) and stir at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The resulting trans-cyclobutane amide can be purified by flash column chromatography on silica gel. The enantiomeric excess is determined by SFC analysis on a chiral stationary phase.

-

Protocol 2: Ring-Closing Metathesis to Form the Bicyclo[4.3.1]decane Core

This protocol details the formation of the strained seven-membered ring using a ruthenium-based catalyst.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar, maintained under an argon atmosphere.

-

Reagents:

-

Diene precursor (1.0 equiv)

-

Grubbs II catalyst (5 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (0.002 M)

-

-

Procedure:

-

Dissolve the diene precursor in anhydrous dichloromethane in the reaction flask.

-

Bubble argon through the solution for 15 minutes to degas the solvent.

-

Add the Grubbs II catalyst in one portion.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Concentrate the mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the bicyclic core.

-

Conclusion

The first enantioselective total synthesis of (+)-Psiguadial B has been achieved through a strategy that relies on a novel asymmetric Wolff rearrangement and a robust ring-closing metathesis.[2] The successful route provides a framework for accessing this and other structurally related bioactive meroterpenoids. The detailed protocols and data presented herein offer a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further investigation into the biological activity of Psiguadial B and its analogues.

References

- 1. Item - Enantioselective Total Synthesis of (+)-Psiguadial B - American Chemical Society - Figshare [acs.figshare.com]

- 2. An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using Psiguadial B

For Researchers, Scientists, and Drug Development Professionals

Introduction